(R)-3-Phenylpyrrolidine hydrochloride

Description

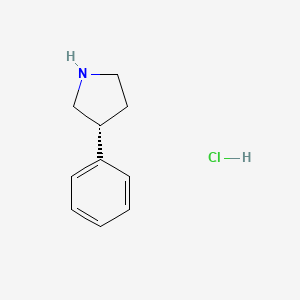

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSGEPIODMCQR-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661520 | |

| Record name | (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851000-46-9 | |

| Record name | (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Phenyl-pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Phenylpyrrolidine hydrochloride CAS number and properties

An In-depth Technical Guide to (R)-3-Phenylpyrrolidine Hydrochloride

Abstract

This compound is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as a key building block in the development of biologically active molecules. Detailed experimental protocols and diagrams are included to support researchers and scientists in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-phenylpyrrolidine. The presence of a stereocenter at the 3-position of the pyrrolidine ring is crucial for its specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851000-46-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | [4] |

| Appearance | Solid (Predicted) | |

| Purity | ≥97% (Typical) | |

| Topological Polar Surface Area (TPSA) | 12.03 Ų (for the free base) | |

| logP | 2.1853 (for the free base) | |

| Hydrogen Bond Donors | 1 (for the free base) | |

| Hydrogen Bond Acceptors | 1 (for the free base) | |

| Rotatable Bonds | 1 (for the free base) | |

| InChI Key | DNSSGEPIODMCQR-PPHPATTJSA-N | [5] |

| SMILES | Cl.C1C--INVALID-LINK--c2ccccc2 | [5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound typically involves either the resolution of a racemic mixture of 3-phenylpyrrolidine or an asymmetric synthesis approach. A common strategy involves the preparation of racemic 3-phenylpyrrolidine followed by chiral resolution using a chiral acid.

Experimental Protocol: Chiral Resolution and Salt Formation

-

Preparation of Racemic 3-Phenylpyrrolidine: Synthesize racemic 3-phenylpyrrolidine using established literature methods, for example, by reduction of 3-phenyl-3-pyrrolin-2-one.

-

Diastereomeric Salt Formation: Dissolve the racemic 3-phenylpyrrolidine in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent. Slowly add the chiral acid solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. The diastereomer containing the (R)-amine is often the one that crystallizes first, although this depends on the specific chiral acid used.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 10.

-

Extraction: Extract the liberated (R)-3-phenylpyrrolidine free base with an organic solvent like dichloromethane or diethyl ether.

-

Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-3-phenylpyrrolidine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a crucial building block for the synthesis of a variety of biologically active compounds.

Its applications span several therapeutic areas:

-

Autoimmune Diseases: (R)-3-Phenylpyrrolidine derivatives have been instrumental in the development of selective, orally active RORγt (Retinoic acid-related Orphan Receptor gamma t) inverse agonists.[1] These compounds have shown efficacy in animal models of psoriasis and other inflammatory conditions by inhibiting the production of pro-inflammatory cytokines like IL-17.[1]

-

Oncology: The spirooxindole scaffold, which can be derived from pyrrolidine precursors, has been utilized to create potent inhibitors of the MDM2-p53 interaction.[7] This is a key pathway in cancer therapy, and derivatives have shown the ability to induce tumor regression in vivo.[7]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS.[4] The rigid structure of 3-phenylpyrrolidine can be used to design ligands for various receptors and transporters in the brain.

-

Antimicrobial Agents: The pyrrolidine-2,3-dione scaffold, derived from pyrrolidine precursors, has been identified as a novel inhibitor of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[3]

Biological Activity and Signaling Pathways

The biological activity of (R)-3-phenylpyrrolidine derivatives is highly dependent on the substituents on the pyrrolidine ring and the phenyl group. The stereochemistry at the C3 position is often critical for target engagement.

One of the most well-documented biological activities is the inverse agonism of RORγt. RORγt is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases.

By binding to the ligand-binding domain of RORγt, these compounds can modulate its transcriptional activity, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines.[1] This mechanism of action is the basis for their potential therapeutic use in conditions like psoriasis and inflammatory bowel disease.[1]

Experimental Protocols

Protocol for N-Boc Protection

A common first step in the functionalization of (R)-3-phenylpyrrolidine is the protection of the secondary amine, often as a tert-butoxycarbonyl (Boc) derivative.

-

Reaction Setup: Dissolve this compound in a mixture of dioxane and water. Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amine.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in dioxane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Amide Coupling

The N-acylation of the pyrrolidine nitrogen is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Reaction Setup: To a solution of (R)-3-phenylpyrrolidine (or its N-Boc protected precursor after deprotection) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a carboxylic acid and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, perform an aqueous workup. Extract the product, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or preparative HPLC.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an acute toxicant if swallowed and can cause eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. enamine.net [enamine.net]

- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-Phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of (R)-3-Phenylpyrrolidine hydrochloride. It includes detailed information on its chemical identity, structural features, and stereochemical configuration. The guide also presents generalized experimental protocols for its synthesis and stereochemical analysis, based on common methods for this class of compounds, to assist researchers in their laboratory work.

Molecular Structure and Chemical Identity

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. The "(R)" designation indicates the specific stereochemical configuration at the chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The key identifiers and molecular properties are summarized in the table below.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 851000-46-9 | [2] |

| Molecular Formula | C₁₀H₁₄ClN | |

| Molecular Weight | 183.68 g/mol | [3] |

| Canonical SMILES | C1C--INVALID-LINK--C2=CC=CC=C2.Cl | |

| InChI Key | DNSSGEPIODMCQR-PPHPATTJSA-N | |

| Appearance | Solid |

Below is a diagram illustrating the molecular structure of this compound, indicating the chiral center.

Stereochemistry

The stereochemistry of 3-phenylpyrrolidine is defined by the spatial arrangement of the phenyl group on the pyrrolidine ring. The designation "(R)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral carbon is at the 3-position of the pyrrolidine ring. The absolute configuration is crucial for its interaction with other chiral molecules, which is of particular importance in drug development and asymmetric synthesis. The optical activity is denoted as (-), indicating it is levorotatory.[2][4]

| Stereochemical Property | Value | Reference |

| Stereochemistry | Absolute | [2][4] |

| Chiral Centers | 1 | [2][4] |

| Optical Activity | (-) | [2][4] |

Physicochemical Properties (Data for related compounds)

| Property | Value | Compound | Reference |

| Melting Point | 104-107 °C | (R)-3-Pyrrolidinol hydrochloride | |

| Specific Rotation | [α]₂₀/D -7.6° (c = 3.5 in methanol) | (R)-3-Pyrrolidinol hydrochloride |

Experimental Protocols

Due to the limited availability of specific published experimental procedures for this compound, the following sections provide generalized protocols based on established methods for the synthesis and analysis of chiral pyrrolidines.

Synthesis of Chiral 3-Phenylpyrrolidines (General Approach)

The synthesis of chiral 3-substituted pyrrolidines often involves asymmetric synthesis or the use of a chiral pool starting material. A common strategy is the asymmetric reduction of a suitable precursor or a nucleophilic addition to a chiral intermediate. A generalized synthetic workflow is depicted below.

A plausible, more detailed synthetic route could start from a chiral amino acid, such as (R)-glutamic acid, which can be converted to a chiral lactam. The phenyl group can then be introduced via a Grignard reaction, followed by reduction of the lactam and subsequent protection/deprotection steps to yield the final product. Another approach involves the asymmetric hydrogenation of a pyrroline precursor.

General Protocol for Asymmetric Hydrogenation:

-

A solution of the corresponding 3-phenyl-1H-pyrrole is prepared in a suitable solvent (e.g., methanol, ethanol).

-

A chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), is added.

-

The mixture is subjected to hydrogen gas at a specified pressure and temperature.

-

The reaction is monitored for completion by techniques such as TLC or GC.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether).

-

A solution of HCl in a non-protic solvent (e.g., diethyl ether or dioxane) is added to precipitate the hydrochloride salt.

-

The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined using chiral HPLC. This technique separates the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase (CSP).

General Protocol for Chiral HPLC Analysis:

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for separating chiral amines.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Temperature: Ambient or controlled temperature.

-

-

Analysis: The retention times of the two enantiomers are determined by injecting a racemic standard. The enantiomeric excess (% ee) of the sample is calculated from the peak areas of the (R) and (S) enantiomers.

Spectroscopic Data (Reference Data for Related Compounds)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), as well as signals for the protons on the pyrrolidine ring. The protons on the carbon atoms adjacent to the nitrogen will appear as multiplets, and the proton at the chiral center will also be a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the four carbons of the pyrrolidine ring.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (as the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum of the free base (C₁₀H₁₃N) would show a molecular ion peak at m/z 147.22.

Common Reactions and Logical Relationships

3-Phenylpyrrolidine and its derivatives are versatile building blocks in organic synthesis. One common type of reaction involving similar pyrrolidine structures is the [3+2] cycloaddition reaction, where the pyrrolidine can act as a component in forming more complex heterocyclic systems.[5][6][7]

This type of reaction is valuable for the construction of novel scaffolds for drug discovery, highlighting the utility of this compound as a chiral building block.

Conclusion

This compound is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and versatile pyrrolidine scaffold make it an important starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its molecular structure, stereochemistry, and potential experimental methodologies, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its applications.

References

- 1. (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility of (R)-3-Phenylpyrrolidine Hydrochloride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a standardized experimental protocol for determining the solubility of (R)-3-Phenylpyrrolidine hydrochloride. It also includes a framework for data presentation and a visualization of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Theoretical Background

The solubility of a substance, such as this compound, is its concentration in a saturated solution with a specific solvent at a given temperature and pressure.[4] For amine hydrochlorides, solubility is governed by the equilibrium between the solid lattice and the solvated ions. The process involves overcoming the lattice energy of the salt and the solvation of the resulting cation and anion by the solvent molecules.

Factors influencing solubility include:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the charged ions of the hydrochloride salt.

-

Temperature: Solubility of solids in liquids typically increases with temperature.[5]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solvation of the pyrrolidinium cation and the chloride anion.

-

Molecular Structure: The presence of the non-polar phenyl group and the polar pyrrolidinium ring creates a molecule with mixed polarity, influencing its interaction with different solvents.[5]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[4][6][7] The procedure involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.[6][7]

3.1 Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR).[1]

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[4][7]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.[6]

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask.[6][7] This step is critical to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations.

3.3 Calculation The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

Data Presentation

Quantitative solubility data should be organized systematically to facilitate comparison. The following table provides a template for recording experimental results.

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Protic Solvents | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Aprotic Polar | Acetonitrile | 25 | ||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Acetone | 25 | |||

| Aprotic Non-Polar | Dichloromethane (DCM) | 25 | ||

| Chloroform | 25 | |||

| Toluene | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Hexane | 25 |

Molecular Weight of this compound: 183.68 g/mol .[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While specific solubility data for this compound in various organic solvents is sparse in public literature, this guide provides researchers with a robust and standardized protocol to generate this crucial data. Adherence to a consistent methodology, such as the isothermal shake-flask method, will ensure the generation of high-quality, comparable data essential for advancing research and development in the pharmaceutical sciences.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. rheolution.com [rheolution.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-3-Phenylpyrrolidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on fundamental spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and drug development context.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄ClN[1]

-

Molecular Weight: 183.68 g/mol [1]

-

Structure:

(Note: This is a simplified 2D representation. The actual conformation would be a puckered pyrrolidine ring.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 11.5 | Broad | 2H | N-H₂⁺ |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic C-H |

| ~3.6 - 3.8 | Multiplet | 1H | C3-H (methine) |

| ~3.3 - 3.5 | Multiplet | 2H | C2-H (diastereotopic) |

| ~3.1 - 3.3 | Multiplet | 2H | C5-H (diastereotopic) |

| ~2.2 - 2.4 | Multiplet | 2H | C4-H (diastereotopic) |

Interpretation of ¹H NMR Spectrum:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons. The presence of the hydrochloride salt will lead to a significant downfield shift and broadening of the N-H proton signals, which are expected to appear as a broad singlet or multiplet in the 9.5-11.5 ppm range. The five aromatic protons on the phenyl ring will likely appear as a complex multiplet between 7.2 and 7.4 ppm. The methine proton at the C3 position, being adjacent to the phenyl group, is expected to be deshielded and appear as a multiplet around 3.6-3.8 ppm. The methylene protons of the pyrrolidine ring (C2, C4, and C5) are diastereotopic due to the chiral center at C3. This will result in complex multiplets for each of these methylene groups, with expected chemical shifts in the ranges of 3.3-3.5 ppm for C2-H, 3.1-3.3 ppm for C5-H, and 2.2-2.4 ppm for C4-H.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 142 | Aromatic C (C1') |

| ~128 - 130 | Aromatic C-H |

| ~126 - 128 | Aromatic C-H |

| ~50 - 52 | C2 |

| ~48 - 50 | C5 |

| ~40 - 42 | C3 |

| ~32 - 34 | C4 |

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The quaternary aromatic carbon (C1') attached to the pyrrolidine ring is expected to have a chemical shift in the range of 140-142 ppm. The aromatic C-H carbons will likely appear in the typical aromatic region of 126-130 ppm. The carbons of the pyrrolidine ring will be upfield. The C2 and C5 carbons, being adjacent to the nitrogen atom, will be the most deshielded of the aliphatic carbons, with expected chemical shifts around 50-52 ppm and 48-50 ppm, respectively. The C3 carbon, attached to the phenyl group, is predicted to be around 40-42 ppm, and the C4 carbon is expected to be the most shielded, with a chemical shift in the range of 32-34 ppm.

Experimental Protocol for NMR Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a 5 mm NMR tube. The use of D₂O would result in the exchange of the N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool. The spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope.

Diagram 1: General Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2700 | Strong, Broad | N-H₂⁺ stretch (ammonium salt)[2] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1620 - 1560 | Medium | N-H₂⁺ bend (ammonium salt)[3] |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation of IR Spectrum:

The IR spectrum of this compound will be dominated by the absorptions of the ammonium salt. A very broad and strong band is expected in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary amine salt.[2] Overlapping with this broad band will be the aromatic and aliphatic C-H stretching vibrations. Another key feature will be the N-H bending vibration, which is expected to appear in the 1620-1560 cm⁻¹ region.[3] The aromatic C=C skeletal vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. Finally, the monosubstituted phenyl group should exhibit strong C-H out-of-plane bending absorptions around 750 and 700 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded first and then automatically subtracted from the sample spectrum.

Diagram 2: Workflow for FTIR Spectroscopic Analysis

Caption: A generalized workflow for obtaining and analyzing FTIR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrum Fragments for (R)-3-Phenylpyrrolidine

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular ion of the free base) |

| 146 | [M-H]⁺ |

| 118 | [M - C₂H₅]⁺ (Loss of ethyl group from the ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Mass Spectrum:

For mass spectral analysis, the compound is typically introduced as the free base, (R)-3-Phenylpyrrolidine, as the hydrochloride salt is not volatile. The molecular ion peak ([M]⁺) for the free base would be observed at m/z 147. A common fragmentation pathway for pyrrolidines involves the loss of a hydrogen radical, leading to a peak at m/z 146. Another likely fragmentation is the cleavage of the pyrrolidine ring, potentially leading to the loss of an ethyl radical and a fragment at m/z 118. The phenyl group can also fragment, leading to the characteristic tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry

A dilute solution of (R)-3-Phenylpyrrolidine (obtained by neutralizing the hydrochloride salt) in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared. This solution would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass analyzer (e.g., quadrupole or time-of-flight) would separate the ions based on their mass-to-charge ratio, and a detector would record their abundance.

Diagram 3: General Workflow for Mass Spectrometric Analysis

Caption: A generalized workflow for obtaining and analyzing mass spectra.

References

(R)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Potential Biological Significance

(R)-3-Phenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and analytical methodologies, and explores putative biological signaling pathways based on related structures.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. Purity levels for this compound are typically offered at ≥97%, with some suppliers providing higher purity grades upon request. Pricing varies depending on the supplier, quantity, and purity. Researchers are advised to contact suppliers directly for bulk quantities and specific analytical data.

Below is a summary of representative suppliers and their offerings. This information is intended to be a starting point for procurement and further inquiry.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| AbacipharmTech | 851000-46-9 | C₁₀H₁₄ClN | 183.68 | ≥97% | Pricing available for gram quantities. |

| ChemScene | 851000-46-9 | C₁₀H₁₄ClN | 183.68 | ≥97% | Provides basic physicochemical data. |

| Sigma-Aldrich | 851000-46-9 | C₁₀H₁₄ClN | 183.68 | Not specified | Sold under the "AldrichCPR" brand for early discovery research; buyer assumes responsibility for purity confirmation.[1] |

| Shaanxi Cuikang Pharmaceutical Technology | 851000-46-9 | C₁₀H₁₄ClN | 183.68 | Industrial Grade | Manufacturer of bulk drug intermediates. |

| CookeChem | 851000-46-9 | C₁₀H₁₄ClN | 183.68 | 97% | Provides basic product information. |

| Matrix Scientific | 857281-02-8 (racemate) | C₁₀H₁₄ClN | 183.68 | min 97% | Pricing available for milligram to gram quantities. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | ChemScene |

| Molecular Weight | 183.68 g/mol | ChemScene |

| CAS Number | 851000-46-9 | AbacipharmTech |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene |

| logP | 2.1853 | ChemScene |

Synthetic Methodologies

Potential Synthetic Approaches:

-

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This powerful method involves the reaction of trimethylenemethane (TMM) with imines in the presence of a chiral palladium catalyst and a phosphoramidite ligand. This approach allows for the enantioselective construction of the pyrrolidine ring.

-

Photo-enzymatic Cascade Reactions: A one-pot process combining a light-driven carbon-nitrogen cross-coupling with a biocatalytic carbene transfer can achieve enantioselective C(sp³)–H functionalization of N-heterocyclic scaffolds to produce chiral α-functionalized phenylpyrrolidines.

-

Synthesis from Chiral Precursors: Chiral pool synthesis, utilizing readily available enantiopure starting materials like L-aspartic acid, can be a viable route. This would involve a series of chemical transformations to construct the desired phenylpyrrolidine ring with the correct stereochemistry.

-

Resolution of Racemic 3-Phenylpyrrolidine: An alternative to asymmetric synthesis is the preparation of racemic 3-phenylpyrrolidine followed by chiral resolution. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.

Formation of the Hydrochloride Salt:

Once the free base, (R)-3-phenylpyrrolidine, is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This process typically involves dissolving the free base in the solvent and adding a stoichiometric amount of HCl, followed by isolation of the precipitated salt.

Analytical Methods

The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC:

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

-

Column Selection: The choice of CSP is critical for achieving good separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for method development.

-

Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best resolution.

-

Detection: A UV detector is commonly used for the analysis of phenyl-containing compounds like this compound.

Pre-column Derivatization:

For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. For instance, reaction with a reagent like Boc-anhydride can introduce a UV-active group, facilitating analysis by standard HPLC methods.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and mechanism of action of this compound is limited in the public domain. However, the broader class of phenyl-pyrrolidine derivatives has been shown to possess interesting pharmacological properties.

Notably, studies on structurally related compounds, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) and 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), have demonstrated their ability to inhibit Toll-like receptor (TLR) signaling pathways .[2][3] TLRs are key components of the innate immune system, and their activation triggers downstream signaling cascades that lead to the production of inflammatory mediators.

Hypothesized Signaling Pathway Inhibition:

Based on the activity of related compounds, it is plausible that this compound could modulate TLR signaling. The canonical TLR signaling pathway involves the activation of downstream adaptor proteins, such as MyD88 and TRIF, which in turn activate transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF3 (Interferon Regulatory Factor 3) . These transcription factors then drive the expression of pro-inflammatory genes. The inhibitory action of FPP and MNP on both the MyD88- and TRIF-dependent pathways suggests a potential mechanism of action for novel phenyl-pyrrolidine derivatives.

Below is a conceptual diagram illustrating the potential inhibitory effect of a phenyl-pyrrolidine derivative on the TLR signaling pathway.

Caption: Hypothesized inhibition of TLR signaling by this compound.

Experimental Workflow for Investigating TLR Pathway Inhibition:

To validate the hypothesis that this compound inhibits TLR signaling, a series of in vitro experiments can be conducted.

Caption: Workflow for assessing TLR pathway inhibition.

Conclusion

This compound is a readily accessible chiral building block with potential applications in drug discovery. While detailed biological data for this specific compound is still emerging, the known activity of related phenyl-pyrrolidine derivatives suggests that the investigation of its effects on inflammatory signaling pathways, such as the Toll-like receptor pathway, could be a fruitful area of research. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to procure, prepare, and analyze this compound in their studies. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

(R)-3-Phenylpyrrolidine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-3-Phenylpyrrolidine hydrochloride. The following sections detail the compound's properties, potential hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 183.68 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white solid | [7] |

| Form | Solid | [1] |

| Optical Activity | -5.891° (C=1.00g/100ml MEOH) | [5][7] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Topological Polar Surface Area | 12.2 Ų | [3] |

| Complexity | 116 | [3][4] |

Hazard Identification and Toxicological Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Toxicological Data:

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is compact at the bottom.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8][9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point of the substance.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask at a constant temperature.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[10]

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

Principle: This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity based on mortality.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females as they are often more sensitive) are used.

-

Dosing: A single animal is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Stepwise Procedure:

-

If the animal survives, two more animals are dosed at the same level.

-

If the animal dies, the next animal is dosed at a lower fixed dose level.

-

This stepwise dosing and observation continue until a clear outcome is obtained, allowing for classification into a GHS category.

-

Safety and Handling Precautions

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents. Some sources recommend storing under an inert atmosphere.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |

Accidental Release and Disposal

In the event of a spill, follow the workflow outlined below. For disposal, the compound and its container must be disposed of at an approved waste disposal facility.

Experimental Workflow: Chemical Spill Response

Caption: Workflow for responding to a chemical spill of this compound.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common structural motif in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, antidiabetic, and effects on the central nervous system.[12][13][14] The specific biological activity and signaling pathways for this compound are not well-defined in publicly available literature. Its structural similarity to other phenylpyrrolidine derivatives suggests potential interactions with various receptors and enzymes in the central nervous system.[15] Further research is required to elucidate its precise mechanism of action. The pyrrolidine ring can influence a molecule's stereochemistry and physicochemical properties, such as solubility, which are critical for its pharmacokinetic profile.[12][16][17]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE | 851000-46-9 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. nanopartikel.info [nanopartikel.info]

- 11. (S)-3-Phenyl-Pyrrolidine Hydrochloride | High Purity CAS 75608-35-8 | Uses, Safety, Supplier China [chemheterocycles.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

(R)-3-Phenylpyrrolidine hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of (R)-3-Phenylpyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the material safety data for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound.

Physicochemical Properties

This compound is a solid organic compound. Key physical and chemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN[1] |

| Molecular Weight | 183.68 g/mol [1] |

| Appearance | Solid |

| Purity | ≥97%[1] |

| SMILES String | Cl.C1C--INVALID-LINK--c2ccccc2 |

| InChI Key | DNSSGEPIODMCQR-PPHPATTJSA-N |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed. |

| Eye Irritation | Eye Irrit. 2 | Causes serious eye irritation. |

| Skin Irritation | - | Causes skin irritation.[1] |

| Specific target organ toxicity — single exposure | - | May cause respiratory irritation.[1] |

GHS Pictogram:

-

GHS07: Exclamation mark[1]

Signal Word:

-

Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid inhalation of vapor or mist.[2]

-

Use only in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

Storage:

-

Store at room temperature.[1]

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

Store locked up.[4]

Emergency Procedures and First Aid

In case of exposure or accident, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[4] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Experimental Protocols

Detailed experimental protocols for toxicological studies, such as the determination of LD50 values, are not typically included in standard Material Safety Data Sheets. The hazard classifications are based on data from studies that are generally not publicly detailed within these documents. Researchers should consult specialized toxicological databases or literature for in-depth experimental methodologies. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Visualized Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a spill of this compound.

References

The Versatile Scaffold: (R)-3-Phenylpyrrolidine Hydrochloride in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpyrrolidine hydrochloride stands as a cornerstone chiral building block in medicinal chemistry, offering a versatile and stereochemically defined scaffold for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a phenyl group and a secondary amine, provide a unique starting point for the development of novel therapeutics targeting a range of debilitating diseases. This in-depth technical guide explores the potential applications of this compound in research, with a focus on its utility in the synthesis of neuroprotective agents, dopamine reuptake inhibitors, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Neuroprotective Applications: Modulating the AMPA Receptor

Derivatives of the phenylpyrrolidine scaffold have shown significant promise as neuroprotective agents, particularly through their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a key player in mediating fast excitatory neurotransmission in the central nervous system, and its modulation can influence synaptic plasticity and neuronal survival.

Positive allosteric modulators (PAMs) of the AMPA receptor are of particular interest as they enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating it. This can lead to a more controlled and potentially safer therapeutic effect. Research has demonstrated that enhancing AMPA receptor activity can increase the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth[1].

One notable derivative, a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamide, has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke. In a model of glutamate-induced excitotoxicity in primary cortical neuron cultures, this compound showed a concentration-dependent increase in cell viability. Furthermore, in a rat model of acute focal cerebral ischemia, the compound significantly reduced neurological deficits and improved exploratory behavior and anxiety levels.[2] Molecular docking studies suggest that these effects may be mediated through the modulation of the AMPA receptor.[2]

AMPA Receptor Signaling Pathway

The neuroprotective effects of AMPA receptor modulation are mediated through a complex signaling cascade. Activation of the AMPA receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and plasticity.[3]

Dopamine Reuptake Inhibition: Targeting Neurological and Psychiatric Disorders

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[4] Dysregulation of the dopamine system is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[5] Consequently, inhibitors of the dopamine transporter are of significant therapeutic interest.

The (R)-3-phenylpyrrolidine scaffold has been utilized in the design and synthesis of potent and selective dopamine reuptake inhibitors.[6] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring and the phenyl group can significantly impact binding affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin and norepinephrine transporters.[7]

For instance, a series of 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, demonstrating potential as antidepressants.[6] Furthermore, analogs of 3-(3-hydroxyphenyl)pyrrolidine have been synthesized and evaluated for their binding affinity at dopamine D3 receptors, which are also involved in the modulation of dopamine signaling.[7]

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopamine levels in the synapse. Its activity is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Approach to Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8] GLP-1 enhances glucose-dependent insulin secretion and suppresses glucagon release.[9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.[9][10]

The pyrrolidine scaffold is a key structural feature in several potent and selective DPP-4 inhibitors.[11] The design of these inhibitors often involves creating molecules that can fit into the active site of the DPP-4 enzyme. The stereochemistry of the pyrrolidine ring is critical for optimal binding and inhibitory activity. While specific examples starting directly from this compound are not extensively detailed in the readily available literature, the core principles of DPP-4 inhibitor design using pyrrolidine scaffolds are well-established.[12][13]

Incretin (GLP-1/DPP-4) Signaling Pathway

The incretin pathway is a key regulator of glucose metabolism. The interplay between GLP-1 and DPP-4 is central to this pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrrolidine derivatives, highlighting their potency against different biological targets.

Table 1: In Vitro Activity of Phenylpyrrolidinone Derivative as a Neuroprotective Agent

| Compound | Assay | Concentration | Result | Reference |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Glutamate-induced neurotoxicity in primary cortical neurons | 10 µM | Increased cell viability | [2] |

| 50 µM | Increased cell viability | [2] | ||

| 100 µM | Increased cell viability | [2] |

Table 2: In Vitro Binding Affinities of 3-(3-hydroxyphenyl)pyrrolidine Analogs for Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| Analog 1 | 150 | 5.2 | 890 | [7] |

| Analog 2 | 230 | 8.1 | 1200 | [7] |

| Analog 3 | 85 | 3.5 | 750 | [7] |

Table 3: In Vitro Inhibitory Activity of Pyrrolidine-based DPP-4 Inhibitors

| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |

| Sitagliptin (reference) | 18 | >2500-fold | >2500-fold | [12] |

| Pyrrolidine Analog A | 25 | >1000-fold | >1000-fold | [11] |

| Pyrrolidine Analog B | 15 | >1500-fold | >1500-fold | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of a Neuroprotective Phenylpyrrolidinone Derivative

The following is a representative two-step synthesis for a neuroprotective agent derived from a 4-phenylpyrrolidin-2-one core.[14]

Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

-

To a solution of 4-phenylpyrrolidin-2-one in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 1 hour.

-

Ethyl chloroacetate is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

Step 2: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate

-

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is dissolved in a mixture of ethanol and water.

-

Potassium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting potassium salt of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dried under vacuum.

-

The potassium salt is then dissolved in DMF, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added.

-

The mixture is stirred at room temperature for 2 hours to form the active ester.

-

Taurine and potassium carbonate are added, and the reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield the final product.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common in vivo model to assess the neuroprotective effects of a test compound.[2]

-

Animals: Adult male Wistar rats (250-300 g) are used.

-

Anesthesia: Animals are anesthetized with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

MCAO Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and coagulated.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

-

-

Drug Administration: The test compound or vehicle is administered intraperitoneally at specified doses immediately after reperfusion and then daily for the duration of the study.

-

Neurological Deficit Scoring: Neurological deficits are assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Behavioral Tests: At the end of the treatment period, behavioral tests such as the open field test and elevated plus-maze can be performed to assess locomotor activity and anxiety levels.

-

Histological Analysis: After the behavioral tests, animals are euthanized, and their brains are removed for histological analysis (e.g., TTC staining) to determine the infarct volume.

In Vitro Dopamine Transporter Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the dopamine transporter.

-

Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in assay buffer.

-

Binding Assay:

-

Synaptosomal membranes are incubated with a radioligand specific for the dopamine transporter (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

The incubation is carried out at room temperature for a specified time.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

This compound is a privileged scaffold in drug discovery, providing a versatile platform for the synthesis of a wide range of bioactive molecules. Its application in the development of neuroprotective agents, dopamine reuptake inhibitors, and DPP-4 inhibitors highlights its significant potential in addressing unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chiral building block. Further exploration of this scaffold is warranted to develop novel and effective treatments for a multitude of diseases.

References

- 1. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survival signaling and selective neuroprotection through glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 9. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oatext.com [oatext.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Genesis of Asymmetric Pyrrolidine Synthesis: A Technical Guide to Chiral Architectures

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone of numerous natural products, pharmaceuticals, and chiral catalysts. Its rigid, puckered conformation and the stereogenic centers that can adorn its structure make it a highly sought-after scaffold in medicinal chemistry and asymmetric synthesis. This in-depth technical guide explores the discovery and historical evolution of chiral pyrrolidine synthesis, providing a detailed examination of seminal methods and modern advancements. We will delve into the foundational principles of asymmetric induction in the formation of this critical heterocyclic motif, offering detailed experimental protocols for key reactions and presenting quantitative data to allow for a thorough comparison of methodologies.

A Historical Perspective: From Stoichiometric Control to Catalytic Revolutions

The quest for enantiomerically pure pyrrolidines has been a long and evolving journey. Early approaches often relied on the use of the "chiral pool," employing naturally occurring chiral molecules as starting materials. L-proline and its derivatives, themselves chiral pyrrolidines, have served as fundamental building blocks for the synthesis of more complex and substituted pyrrolidine structures.

A significant leap forward came with the advent of asymmetric catalysis. The 1970s witnessed a landmark discovery in organocatalysis with the development of the Hajos-Parrish-Eder-Sauer-Wiechert reaction . This intramolecular aldol reaction, catalyzed by L-proline, provided access to chiral bicyclic systems containing a pyrrolidine ring with high enantioselectivity, laying the groundwork for the field of asymmetric organocatalysis.[1][2]

However, the true renaissance of organocatalysis and its impact on chiral pyrrolidine synthesis occurred at the turn of the 21st century. The seminal work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III in 2000 demonstrated the power of L-proline as a catalyst for intermolecular asymmetric aldol reactions.[3][4][5] This breakthrough revealed that a simple, naturally occurring amino acid could mimic the function of complex aldolase enzymes, catalyzing carbon-carbon bond formation with remarkable stereocontrol. Almost concurrently, David W. C. MacMillan introduced the concept of "iminium activation" using chiral imidazolidinone catalysts, leading to the first highly enantioselective organocatalytic Diels-Alder reaction.[6][7] These discoveries ignited an explosion of research in organocatalysis, with a significant focus on the development of novel pyrrolidine-based catalysts and their application in synthesizing a vast array of chiral molecules.

The timeline below highlights some of the key milestones in the discovery and development of chiral pyrrolidine synthesis.

Core Methodologies in Chiral Pyrrolidine Synthesis

This section provides a detailed overview of key synthetic strategies, including quantitative data for representative reactions and detailed experimental protocols.

Organocatalytic Asymmetric Aldol Reaction (List-Barbas Reaction)

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of modern organocatalysis. It relies on the formation of a nucleophilic enamine intermediate from a ketone and the proline catalyst, which then reacts with an aldehyde electrophile. The stereochemistry is controlled by the chiral environment provided by the proline catalyst.

Enamine Catalysis Cycle:

Quantitative Data:

| Reaction | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Acetone + 4-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO/Acetone (4:1) | RT | 4 | 68 | 76 | [8] |

| Acetone + Isobutyraldehyde | L-Proline (30 mol%) | DMSO/Acetone (4:1) | RT | 24 | 97 | 96 | [8] |

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Acetone with 4-Nitrobenzaldehyde [8]

-

Materials: L-Proline (0.03-0.04 mmol), DMSO/acetone (4:1, 1 mL), 4-Nitrobenzaldehyde (0.1 mmol).

-

Procedure:

-

To a solution of L-proline in a 4:1 mixture of DMSO and acetone, add 4-nitrobenzaldehyde.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

-

Organocatalytic Asymmetric Diels-Alder Reaction (MacMillan Reaction)

MacMillan's approach utilizes a chiral imidazolidinone catalyst to activate α,β-unsaturated aldehydes towards [4+2] cycloaddition with dienes via the formation of a chiral iminium ion. This methodology provides access to highly functionalized and enantioenriched cyclohexene derivatives, which can be further transformed into various chiral molecules, including pyrrolidine derivatives.

Experimental Workflow:

Quantitative Data:

| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |

| Acrolein | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (5 mol%) | CH₂Cl₂/H₂O (95:5) | RT | 3 | 82 | 94:6 | 94 | [6] |

| Crotonaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (5 mol%) | CH₂Cl₂/H₂O (95:5) | RT | 6 | 89 | 89:11 | 90 | [6] |

Experimental Protocol: Organocatalytic Diels-Alder Reaction of Acrolein and Cyclopentadiene [6]

-

Materials: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (5 mol%), acrolein (1.0 equiv), cyclopentadiene (3.0 equiv), CH₂Cl₂/H₂O (95:5).

-

Procedure:

-

To a solution of the imidazolidinone catalyst in a 95:5 mixture of CH₂Cl₂ and water, add the α,β-unsaturated aldehyde.

-

Cool the mixture to the desired temperature (e.g., room temperature) and add the diene.

-

Stir the reaction mixture vigorously for the specified time, monitoring by TLC.

-

Upon completion, dilute the reaction with diethyl ether and quench with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

-